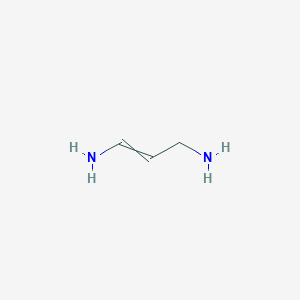

Prop-1-ene-1,3-diamine

Description

Prop-1-ene-1,3-diamine (IUPAC name: 1,3-diaminoprop-1-ene) is an unsaturated diamine with a propene backbone (CH₂=CH–CH₂) and amine groups at positions 1 and 3. While direct literature on this compound is sparse in the provided evidence, its structural analogs and derivatives are well-documented. These compounds are of interest in medicinal chemistry, materials science, and industrial applications due to their reactivity and ability to form coordination complexes or polymerize under specific conditions.

Properties

CAS No. |

56045-70-6 |

|---|---|

Molecular Formula |

C3H8N2 |

Molecular Weight |

72.11 g/mol |

IUPAC Name |

prop-1-ene-1,3-diamine |

InChI |

InChI=1S/C3H8N2/c4-2-1-3-5/h1-2H,3-5H2 |

InChI Key |

QBIAZVPERXOGAL-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diamines, including prop-1-ene-1,3-diamine, can be achieved through several methods. One common approach involves the reaction of allylamine with ammonia under high pressure and temperature conditions. Another method includes the catalytic hydrogenation of nitriles or imines, which can yield 1,3-diamines with high selectivity .

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of acrylonitrile in the presence of ammonia. This process is carried out under high pressure and temperature, using a metal catalyst such as nickel or cobalt to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Prop-1-ene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles or amides.

Reduction: It can be reduced to form primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and alkyl halides (for substitution reactions). These reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from the reactions of this compound include primary amines, nitriles, amides, and various substituted derivatives. These products are valuable intermediates in organic synthesis and can be used to produce pharmaceuticals, agrochemicals, and polymers .

Scientific Research Applications

Prop-1-ene-1,3-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of prop-1-ene-1,3-diamine involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In chemical reactions, the compound acts as a nucleophile, participating in substitution and addition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propane-1,3-diamine (Saturated Analog)

- Structure : A saturated diamine (NH₂–CH₂–CH₂–CH₂–NH₂).

- Applications : Used in synthesizing macrocyclic ligands (e.g., cyclen derivatives). Challenges in ¹³C-NMR analysis due to signal broadening in macrocyclic complexes .

- Reactivity : Undergoes condensation with formaldehyde to form oligomers (dimer, trimer, tetramer, pentamer) under varying conditions, as confirmed by MS, ¹H-NMR, and X-ray diffraction .

N¹-(Prop-2-en-1-yl)benzene-1,3-diamine

- Structure : Aromatic diamine with a propenyl substituent (C₉H₁₂N₂).

- Properties: Molecular weight 148.2 g/mol; purity ≥95%. Limited commercial availability, primarily used in lab-scale organic synthesis .

m-TDA Mixture (2-Methylbenzene-1,3-diamine)

- Structure : Aromatic diamine with a methyl group (C₇H₁₀N₂).

- Applications : Key intermediate in pharmaceuticals (analgesics, anti-inflammatory drugs) and dyes. Commercial formulations often contain 80% 2,4-TDA and 20% 2,6-TDA .

N-Ethyl-1,3-propanediamine

- Structure : Substituted diamine with an ethyl group (C₅H₁₄N₂).

- Uses : Lab-scale reagent for synthesizing specialty chemicals; long-term storage requires inert conditions .

Prop-1-ene-1,3-sultone (PES)

- Electrolyte Applications: Enhances solid-electrolyte interphase (SEI) formation in lithium-ion batteries. Improves graphite anode stability in propylene carbonate (PC)-based electrolytes .

Functional and Performance Comparisons

Binding Affinities in Medicinal Chemistry

Electrolyte Additive Performance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.